“1-(2-fluorophenyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
The synthesis of “1-(2-fluorophenyl)-1H-pyrazole” involves a 1,3-dipolar cycloaddition reaction . This reaction involves the use of 3-arylsydnones, which are synthesized from N-nitroso-2-fluorophenylglycines . These 3-arylsydnones are then used in the synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
The molecular structure of “1-(2-fluorophenyl)-1H-pyrazole” has been characterized by single crystal X-ray diffraction analysis . This analysis revealed interesting features such as halogen bonding, which plays an important role in modeling the crystal structure .
The physical and chemical properties of “1-(2-fluorophenyl)-1H-pyrazole” include a density of 1.1±0.1 g/cm³, a boiling point of 283.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.3±3.0 kJ/mol and a flash point of 125.4±23.2 °C .
1-(2-Fluorophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Pyrazoles, in general, are known for their diverse pharmacological properties, making them valuable scaffolds in the synthesis of various therapeutic agents.
The compound can be synthesized through multiple methods, primarily involving the reaction of 2-fluoroaniline with various reagents under specific conditions. It is often derived from more complex organic precursors, which are then subjected to cyclization reactions to form the pyrazole structure.
1-(2-Fluorophenyl)-1H-pyrazole belongs to the class of pyrazole derivatives, which are characterized by a five-membered ring containing two nitrogen atoms. This classification places it within a broader category of heterocyclic compounds, which are widely studied for their chemical and biological properties.
The synthesis of 1-(2-fluorophenyl)-1H-pyrazole can be achieved through several methodologies:
The synthesis typically requires controlled temperatures and careful monitoring of reaction times to optimize yield and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to characterize the synthesized compounds and confirm their structures.
The molecular structure of 1-(2-fluorophenyl)-1H-pyrazole consists of a pyrazole ring (C3H3N2) with a fluorinated phenyl group attached at the first position. The presence of fluorine enhances the compound's lipophilicity and may influence its biological activity.
1-(2-Fluorophenyl)-1H-pyrazole can participate in various chemical reactions, including:
The reactivity of 1-(2-fluorophenyl)-1H-pyrazole is influenced by the electronic effects of the fluorine substituent, which can stabilize certain intermediates during reactions.
The mechanism of action for compounds like 1-(2-fluorophenyl)-1H-pyrazole often involves interaction with biological targets such as enzymes or receptors. Pyrazoles have been shown to exhibit anti-inflammatory, analgesic, and anticancer activities through various pathways:
Research indicates that derivatives of pyrazoles can exhibit IC50 values in the micromolar range against specific targets, demonstrating their potential efficacy .
1-(2-Fluorophenyl)-1H-pyrazole has several applications in scientific research:
The pyrazole nucleus (1,2-diazole), a simple five-membered aromatic heterocycle featuring two adjacent nitrogen atoms, has evolved from a chemical curiosity to a cornerstone of medicinal chemistry. Early synthetic efforts by Knorr in 1883 established foundational methods for pyrazole access through cyclocondensation reactions, but significant therapeutic exploitation began only in the mid-20th century [5]. Landmark drugs emerged sequentially: phenylbutazone (1949, anti-inflammatory), followed by fipronil (1990s, insecticide), and then celecoxib (1999, COX-2 inhibitor), which validated pyrazole as a privileged scaffold in modern drug design [1] [5]. The 21st century witnessed an exponential surge, with over 70% of pyrazole-containing drugs approved post-2016 [2]. Notable examples include the Bruton’s tyrosine kinase inhibitor pirtobrutinib (2023) and the antiretroviral lenacapavir (2022), which features a polyfluorinated pyrazole core with a unique 6-month dosing interval due to its extraordinary half-life [2]. This trajectory underscores the scaffold’s versatility in addressing diverse therapeutic targets, spanning oncology, immunology, and infectious diseases.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0